![molecular formula C22H26N8OS2 B14929615 4-(2,4-dimethylphenyl)-5-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14929615.png)
4-(2,4-dimethylphenyl)-5-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2,4-DIMETHYLPHENYL)-5-({[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features multiple functional groups, including triazole, pyrazole, and sulfanyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. Typical synthetic routes might include:
- Formation of the triazole ring through a cyclization reaction.
- Introduction of the pyrazole group via a condensation reaction.
- Attachment of the tetrahydrofuran moiety through an alkylation reaction.
- Final assembly of the compound by linking the various fragments under controlled conditions, possibly using a catalyst.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
- Use of continuous flow reactors for certain steps to improve efficiency.
- Implementation of green chemistry principles to minimize waste and environmental impact.
- Automation of the synthesis process to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Functional groups on the phenyl ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Phenyl derivatives with different substituents.
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
Possible use as a lead compound in the development of new pharmaceuticals, particularly for diseases where triazole and pyrazole derivatives have shown efficacy.
Industry
Applications in materials science, such as the development of new polymers or as a catalyst in certain chemical reactions.
Mechanism of Action
The compound’s mechanism of action would depend on its specific interactions with molecular targets. For example:
Enzyme Inhibition: The triazole ring might inhibit certain enzymes by binding to their active sites.
Receptor Binding: The pyrazole group could interact with specific receptors, modulating their activity.
Pathways Involved: The compound might affect signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE
- 5-(1-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOLE
- 4-(TETRAHYDRO-2-FURANYLMETHYL)-1H-1,2,3-TRIAZOLE
Uniqueness
The unique combination of functional groups in 4-(2,4-DIMETHYLPHENYL)-5-({[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE provides it with distinct chemical properties and potential biological activities that are not found in simpler analogs.
Properties
Molecular Formula |
C22H26N8OS2 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)-3-[[5-(1-methylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H26N8OS2/c1-14-6-7-18(15(2)11-14)30-19(23-25-21(30)32)13-33-22-26-24-20(17-8-9-28(3)27-17)29(22)12-16-5-4-10-31-16/h6-9,11,16H,4-5,10,12-13H2,1-3H3,(H,25,32) |
InChI Key |
WQBJFTZBVMLSHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)CSC3=NN=C(N3CC4CCCO4)C5=NN(C=C5)C)C |
Origin of Product |
United States |
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